molecular formula C20H20N2O5S B6425514 N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2034434-95-0

N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No. B6425514
CAS RN: 2034434-95-0
M. Wt: 400.4 g/mol
InChI Key: XMABCLJXEJZMLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of thiophene derivatives. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives . Another method involves the copper chloride-catalyzed cascade cyclization of 1,6-enynes with potassium sulfide .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple functional groups. The presence of the thiophen-3-yl and furan-2-yl groups contributes to the compound’s unique properties . The compound also contains a methoxyphenyl group and an ethanediamide group.


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its thiophene and furan components. Thiophene derivatives are known to undergo various types of reactions, including nucleophilic, electrophilic, and radical reactions . The presence of the furan ring also opens up possibilities for various chemical transformations .

Scientific Research Applications

Medicinal Chemistry

Thiophene derivatives have been reported to possess a wide range of therapeutic properties . They are effective in biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Antimicrobial Activity

Thiophene derivatives show antimicrobial activity . They can be used to develop new antimicrobial agents.

Anti-Inflammatory and Analgesic Activity

Thiophene derivatives have been reported to have analgesic and anti-inflammatory properties . They can be used in the development of new drugs for pain and inflammation management.

Antihypertensive Activity

Thiophene derivatives also show antihypertensive activity . They can be used in the development of new drugs for managing high blood pressure.

Antitumor Activity

Thiophene derivatives have been reported to have antitumor activity . They can be used in the development of new anticancer drugs.

Corrosion Inhibitors

Thiophene derivatives are used in industrial chemistry and material science as corrosion inhibitors . They can protect metals from corrosion.

Organic Semiconductors

Thiophene-mediated molecules play a prominent role in the advancement of organic semiconductors . They can be used in the development of new electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . They can be used in the development of new display and lighting technologies.

properties

IUPAC Name

N'-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-26-16-5-3-2-4-13(16)10-21-19(24)20(25)22-11-15(23)18-7-6-17(27-18)14-8-9-28-12-14/h2-9,12,15,23H,10-11H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMABCLJXEJZMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=C(O2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-hydroxy-2-[5-(thiophen-3-yl)furan-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide

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